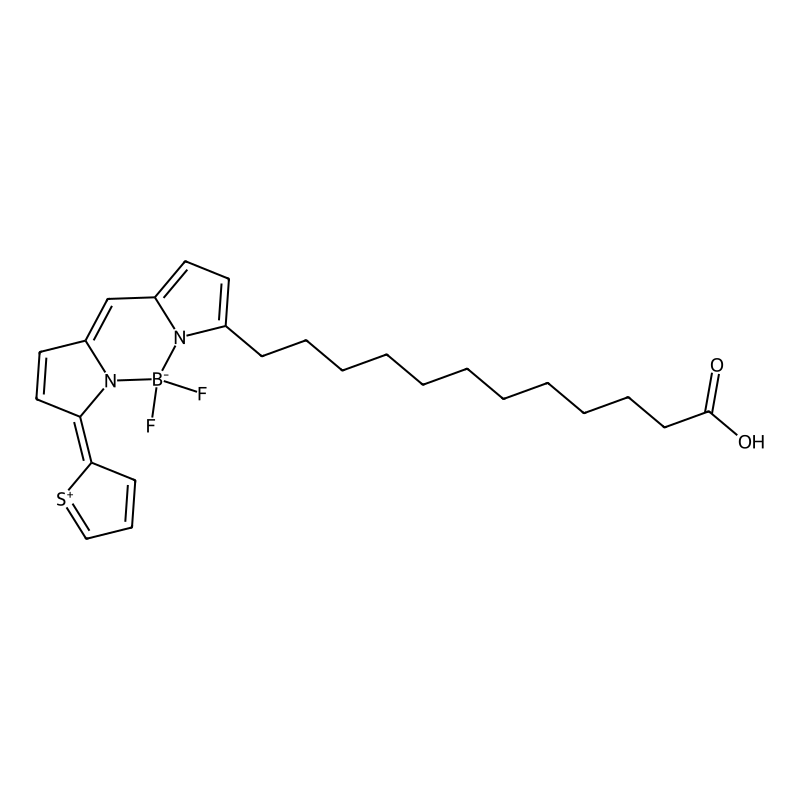

Bodipy 558/568 C12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Labeling and Visualization of Lipid Droplets in Live Cells:

- Bodipy 558/568 C12 is a fatty acid-conjugated fluorescent probe. Due to its structural design, it readily passes through the cell membrane and specifically targets the hydrophobic core of lipid droplets within the cell [, ].

- This property allows researchers to label and visualize lipid droplets in live cells. The probe emits bright red fluorescence when excited by a specific wavelength of light, making them easily detectable using fluorescence microscopy techniques [].

- This non-invasive approach enables scientists to monitor the dynamics and distribution of lipid droplets within living cells in real-time [].

Studying Lipid Droplet Dynamics and Turnover:

- By using Bodipy 558/568 C12, researchers can investigate the formation, growth, and breakdown of lipid droplets.

- Live cell imaging with this probe allows them to track the movement and interactions of lipid droplets within the cell [].

- Pulse-chase experiments using Bodipy 558/568 C12 can be employed to measure the rate of fatty acid uptake and incorporation into cellular lipid stores [].

Investigating the Role of Lipid Droplets in Cellular Processes:

- Lipid droplets play a crucial role in cellular energy storage and metabolism. Bodipy 558/568 C12 can be used to study how various cellular conditions or stimuli affect lipid droplet formation and utilization.

- Researchers can correlate changes in lipid droplet morphology and abundance with specific cellular processes, such as differentiation, stress response, or nutrient availability [].

Applications in Model Organisms:

- Bodipy 558/568 C12 is not limited to mammalian cells. It can be used to visualize and study lipid droplets in various model organisms, including yeast, zebrafish, and nematodes.

- This allows researchers to investigate the role of lipid metabolism in different biological systems and disease models.

Bodipy 558/568 C12, chemically known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent compound primarily used for labeling lipid droplets in live cells. This compound belongs to the Bodipy dye family, which is recognized for its exceptional fluorescent properties, including high quantum yield and sharp emission peaks. Bodipy dyes are notable for their insensitivity to environmental changes, making them versatile for applications in both aqueous and lipid environments .

The mechanism of action of Bodipy 558/568 C12 relies on its ability to partition into lipid droplets. The hydrophobic C12 tail interacts with the fatty acids within the droplets, while the BODIPY core remains solvated in the less hydrophobic core []. This localization allows for specific and sensitive visualization of lipid droplets using fluorescence microscopy techniques.

Bodipy 558/568 C12 primarily engages in substitution reactions due to the reactive sites on its boron and nitrogen atoms. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents include:

- Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

- Oxidation Reactions: Carried out using agents like hydrogen peroxide.

- Reduction Reactions: Typically involve reducing agents such as sodium borohydride.

These reactions can lead to various substituted derivatives that are useful for fluorescence imaging and labeling.

Bodipy 558/568 C12 exhibits significant biological activity by specifically targeting lipid droplets within cells. Its mechanism of action involves partitioning into these droplets due to its hydrophobic dodecanoic acid chain, allowing for effective visualization through fluorescence microscopy. The compound is known for its good cellular permeability, enabling it to pass through cell membranes and stain lipid droplets effectively .

Mechanism of Action- Target of Action: Lipid droplets in cells.

- Mode of Action: Localizes neutral lipids within cells to stain lipid droplets.

- Result of Action: Facilitates visualization and monitoring of lipid droplets in live cells.

The synthesis of Bodipy 558/568 C12 typically involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The process generally occurs in an organic solvent like dimethylformamide or dimethylsulfoxide, often in the presence of a base such as sodium bicarbonate at room temperature. Industrial production follows similar routes but on a larger scale, employing high-quality solvents and controlled conditions to ensure purity and yield .

Bodipy 558/568 C12 is extensively utilized in various fields:

- Fluorescence Microscopy: For visualizing lipid droplets in live cell imaging.

- Biochemical Assays: To study lipid metabolism and cellular processes involving lipids.

- Synthetic Precursor: Serves as a precursor for creating a variety of fluorescent phospholipids .

Research involving Bodipy 558/568 C12 has demonstrated its role in cellular lipid dynamics. For instance, studies have shown its effectiveness in tracking fatty acid transfer from lipid droplets to other cellular compartments. The compound's fluorescence allows for real-time monitoring of these processes, providing insights into lipid metabolism and storage mechanisms within cells .

Bodipy 558/568 C12 shares similarities with other fluorescent dyes but is unique due to its specific properties:

| Compound Name | Excitation/Emission Maxima | Unique Features |

|---|---|---|

| Bodipy 493/503 | Different maxima | Used for different cellular applications |

| Nile Red | 552 nm / 636 nm | Commonly used for staining lipids but less sensitive |

| DiI | 484 nm / 501 nm | Primarily labels cell membranes |

| DiR | 748 nm / 780 nm | Near-infrared dye used for deep tissue imaging |

Uniqueness: Bodipy 558/568 C12 stands out due to its relative insensitivity to environmental factors and its ability to fluoresce effectively in both aqueous and lipid environments, enhancing its applicability in diverse biological contexts .

Bodipy 558/568 C12, chemically identified as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, represents a specialized fluorescent fatty acid within the boron dipyrromethene (BODIPY) family of compounds [1] [2]. The molecular architecture of this compound features a central BODIPY core with a molecular formula of C25H31BF2N2O2S and a molecular weight of 472.4 g/mol [2] [7].

The core BODIPY scaffold consists of a dipyrromethene ligand coordinated with a disubstituted boron atom, typically as part of a BF2 group [24]. This structural arrangement creates a rigid, planar chromophore system where the negative charge is formally localized on the boron atom, while the positive charge is delocalized throughout the dipyrromethene system [24] [17]. The molecular geometry around the boron atom adopts a tetrahedral configuration, which contributes significantly to the overall stability of the compound [20].

The BODIPY core exhibits distinctive electronic properties that influence its reactivity patterns [13]. The electronic structure features a mild open-shell character in the ground state, attributed to strong interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [18]. This electronic configuration contributes to the compound's unique photophysical properties and reactivity patterns [17] [18].

Reactivity of the BODIPY scaffold is primarily governed by the electron distribution across the dipyrromethene system [9]. The 2,6-positions (β-positions) of the BODIPY core bear the least positive charge and are most susceptible to electrophilic attack, making these positions favorable sites for halogenation and other electrophilic substitution reactions [27] [9]. In contrast, the 3,5-positions demonstrate different reactivity patterns, often requiring specific reaction conditions or pre-functionalization strategies [9] [24].

The thienyl substituent at position 5 of Bodipy 558/568 C12 significantly influences the electronic properties of the molecule [4]. This heterocyclic moiety extends the conjugation of the π-system, resulting in bathochromic shifts in absorption and emission spectra compared to unsubstituted BODIPY derivatives [4] [14]. The presence of the thiophene ring also introduces additional reactivity sites that can be exploited for further functionalization [4] [15].

| Position | Reactivity | Common Reactions |

|---|---|---|

| 1,7 | Moderate electrophilic reactivity | Halogenation, formylation |

| 2,6 | High electrophilic reactivity | Halogenation, Knoevenagel condensation |

| 3,5 | Nucleophilic substitution sites | Amination, thiolation |

| 8 (meso) | Varied reactivity | Arylation, alkylation |

| Boron | Lewis acid center | Substitution of fluorides |

The BODIPY core in Bodipy 558/568 C12 demonstrates remarkable thermal and photochemical stability, attributed to the rigid structure and extensive electron delocalization across the dipyrromethene system [15] [24]. This stability, combined with the tunable reactivity at various positions, makes the BODIPY scaffold an excellent platform for developing specialized fluorescent probes like Bodipy 558/568 C12 [13] [15].

Synthetic Pathways for C12 Fatty Acid Conjugation

The synthesis of Bodipy 558/568 C12 involves specialized methodologies for conjugating a dodecanoic acid (C12 fatty acid) chain to the BODIPY core [2] [5]. This conjugation is crucial for creating a fluorescent fatty acid analog that maintains both the spectroscopic properties of the BODIPY fluorophore and the biological behavior of natural fatty acids [5] [21].

The primary synthetic approach for C12 fatty acid conjugation to the BODIPY scaffold typically follows a multi-step process [2] [6]. The initial step involves the synthesis of the BODIPY core structure, which can be accomplished through the condensation of appropriate pyrrole derivatives with aldehydes, followed by oxidation and complexation with boron trifluoride diethyl etherate (BF3·OEt2) [6] [12]. For Bodipy 558/568 C12, this core synthesis incorporates a 2-thienyl substituent at the meso position, which contributes to the specific spectral properties of the final compound [4] [12].

The conjugation of the dodecanoic acid chain to the BODIPY core can be achieved through several synthetic pathways [19] [22]. One common approach involves the direct condensation between acid anhydrides and pyrroles, which can yield BODIPY derivatives with carboxylic acid functionalities in moderate yields (5-25%) [22]. This method provides a straightforward route to introduce the C12 fatty acid chain, though it often requires optimization to improve yield and purity [19] [22].

An alternative and more efficient approach utilizes activated carboxylic acid derivatives for coupling with appropriately functionalized BODIPY cores [19] [20]. This method typically employs carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or diisopropylcarbodiimide (DIPC) to facilitate the formation of the amide or ester linkage between the BODIPY core and the fatty acid chain [2] [19].

The synthetic pathway can be summarized in the following steps:

- Synthesis of the BODIPY core with appropriate functionalization sites

- Preparation of the dodecanoic acid with suitable activation

- Coupling reaction between the activated fatty acid and the BODIPY core

- Purification and characterization of the final Bodipy 558/568 C12 product

Recent advancements in synthetic methodologies have led to improved yields and more efficient conjugation strategies [22] [24]. For instance, microwave-assisted synthesis has been reported to significantly enhance the overall yield of meso-carboxyalkyl-BODIPYs, providing a more efficient synthetic route with greater than threefold higher overall yield compared to conventional methods [22]. This approach offers a convenient one-pot reaction that produces BODIPY derivatives with free carboxylic acid groups that can be further functionalized [22] [24].

The conjugation of the C12 fatty acid chain to the BODIPY core results in a compound with unique photophysical properties and lipophilic characteristics [2] [5]. The fatty acid component enables the molecule to partition into lipid environments, while the BODIPY fluorophore provides excellent fluorescence properties with excitation/emission maxima at 558/568 nm [2] [7]. This combination makes Bodipy 558/568 C12 particularly valuable as a fluorescent probe for studying lipid metabolism and cellular dynamics [5] [7].

Post-Synthetic Modifications and Derivative Development

Post-synthetic modifications of Bodipy 558/568 C12 and related BODIPY derivatives offer versatile pathways for developing compounds with tailored properties and functionalities [24] [26]. These modifications can be strategically applied to different positions of the BODIPY core, allowing for precise tuning of spectroscopic, physical, and chemical characteristics [24] [25].

The post-functionalization approach, defined as modifications occurring after the key boron chelation step, provides significant advantages over prefunctionalization methods for expanding the diversity of BODIPY derivatives [6] [24]. This approach is particularly valuable for introducing functionalities or substitution patterns that are challenging to achieve through direct synthesis [6] [25].

Several key post-synthetic modification strategies for BODIPY derivatives include:

Halogenation Reactions: The introduction of halogen atoms (particularly bromine and iodine) at the 2,6-positions of the BODIPY core can be achieved using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) [27] [13]. These modifications significantly influence the photophysical properties, often resulting in enhanced intersystem crossing and improved potential for photosensitization applications [13] [27].

Nucleophilic Substitution: The 3,5-positions of the BODIPY core can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when halogen atoms are present at these positions [26] [9]. This approach enables the introduction of various nucleophiles, including amines, thiols, and alcohols [26] [25].

C-H Functionalization: Direct C-H functionalization represents a powerful strategy for modifying the BODIPY scaffold without requiring pre-installed reactive groups [25] [28]. Recent developments include visible-light-mediated methods for direct C-H functionalization using aryl and alkenylthianthrenium salts, which operate with high site-selectivity and functional group tolerance [25].

Boron Center Modifications: The boron center of BODIPY derivatives can be modified by replacing the fluoride atoms with various nucleophiles [20] [29]. This approach has been utilized to introduce carbon and oxygen nucleophiles, resulting in compounds with altered photophysical properties and enhanced functionality [20] [29].

Knoevenagel Condensation: The methyl groups at positions 3 and 5 of the BODIPY core can participate in Knoevenagel condensation reactions with aromatic aldehydes, leading to styryl-BODIPY derivatives with extended conjugation and red-shifted absorption and emission spectra [12] [24].

For Bodipy 558/568 C12 specifically, post-synthetic modifications can be directed toward:

Modification of the Fatty Acid Chain: The dodecanoic acid component can be altered to vary chain length or introduce functional groups, affecting the lipophilicity and membrane interaction properties of the probe [5] [21].

Functionalization of the Thienyl Group: The 2-thienyl substituent offers additional sites for modification, allowing for the introduction of various functional groups that can influence the spectroscopic properties and reactivity of the compound [4] [15].

Core BODIPY Modifications: Strategic modifications of the BODIPY core can be employed to tune the absorption and emission wavelengths, quantum yield, and photostability of the fluorophore [13] [24].

The development of Bodipy 558/568 C12 derivatives through post-synthetic modifications has led to a diverse array of compounds with specialized properties and applications [2] [24]. These derivatives maintain the core fluorescent properties of the BODIPY scaffold while incorporating additional functionalities that enhance their utility as fluorescent probes for specific biological applications [2] [5].

Purity Analysis and Quality Control Methodologies

Ensuring the purity and quality of Bodipy 558/568 C12 is essential for its reliable application in scientific research [30] [33]. Comprehensive analytical methodologies are employed to characterize and validate the purity of synthesized compounds, providing critical information about their chemical identity, structural integrity, and potential impurities [31] [34].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for structural characterization and purity assessment of Bodipy 558/568 C12 [31] [32]. Multiple NMR techniques are typically employed, including:

Proton (1H) NMR: Provides detailed information about the hydrogen environments within the molecule, confirming the presence and correct positioning of key structural elements such as the BODIPY core, thienyl substituent, and dodecanoic acid chain [31] [34].

Carbon (13C) NMR: Offers insights into the carbon skeleton of the compound, validating the complete structure and identifying potential structural anomalies or impurities [31] [32].

Boron (11B) NMR: Specifically examines the boron center of the BODIPY core, confirming the tetrahedral geometry and proper coordination with the dipyrromethene ligand [32] [20].

Fluorine (19F) NMR: Analyzes the fluorine atoms attached to the boron center, providing information about the integrity of the BF2 group and potential substitutions at this position [32] [20].

High-Performance Liquid Chromatography (HPLC) represents another critical methodology for purity analysis of Bodipy 558/568 C12 [30] [33]. HPLC analysis typically employs:

Reverse-Phase HPLC: Utilizes hydrophobic interactions to separate compounds based on their polarity, allowing for the detection and quantification of potential impurities in Bodipy 558/568 C12 preparations [33] [37].

Photodiode Array (PDA) Detection: Enables the monitoring of absorption across a range of wavelengths, providing spectral information that can help identify the target compound and potential contaminants [33] [36].

Fluorescence Detection: Offers enhanced sensitivity for detecting BODIPY derivatives, with limits of detection reaching the zeptomole (10^-21 mol) range when using laser-induced fluorescence (LIF) detection [37] [33].

Mass spectrometry provides complementary information about the molecular weight and fragmentation patterns of Bodipy 558/568 C12 [31] [34]. Common mass spectrometry techniques include:

High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular mass of the compound, confirming its molecular formula and providing a measure of purity [31] [34].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Particularly useful for analyzing larger BODIPY conjugates, offering insights into the molecular weight and potential modifications [32] [34].

The table below summarizes the key analytical parameters and acceptance criteria typically employed in the quality control of Bodipy 558/568 C12:

| Analytical Method | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC | Purity | ≥ 95% |

| HPLC | Retention Time | Consistent with reference standard |

| 1H NMR | Spectral Pattern | Consistent with structure |

| 13C NMR | Carbon Signals | All expected signals present |

| HRMS | Molecular Mass | Within 5 ppm of calculated value |

| UV-Vis Spectroscopy | Absorption Maximum | 558 ± 2 nm |

| Fluorescence Spectroscopy | Emission Maximum | 568 ± 2 nm |

Quality control methodologies for Bodipy 558/568 C12 also incorporate spectroscopic analyses to verify the photophysical properties of the compound [30] [34]. These analyses include:

UV-Visible Absorption Spectroscopy: Confirms the characteristic absorption profile of the compound, with the main absorption band typically centered around 558 nm [2] [7].

Fluorescence Spectroscopy: Verifies the emission properties of the compound, with the emission maximum expected at approximately 568 nm [2] [7].

Quantum Yield Determination: Assesses the fluorescence efficiency of the compound, providing information about its potential utility as a fluorescent probe [31] [13].

Absorption and Emission Spectral Profiling

4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid exhibits characteristic spectral properties that distinguish it from other fluorescent lipid probes [1] [2] [3]. The compound demonstrates a well-defined excitation maximum at 558 nanometers and an emission maximum at 568 nanometers, resulting in a narrow Stokes shift of approximately 10 nanometers [1] [2] [4] [3] [5]. This small Stokes shift is characteristic of the BODIPY family and indicates minimal structural reorganization between the ground and excited states [6].

The absorption spectrum of BODIPY 558/568 C12 exhibits a sharp, intense band in the visible region, with the thiophene substitution at the 5-position contributing to the red-shifted spectral characteristics compared to unsubstituted BODIPY derivatives [1] . The presence of the 2-thienyl group extends the conjugated π-electron system, resulting in the characteristic absorption and emission wavelengths that make this compound particularly suitable for red-region fluorescence applications [8].

Spectral bandwidth analysis reveals that BODIPY 558/568 C12 maintains the narrow emission characteristics typical of BODIPY dyes [6]. The compound exhibits well-resolved vibronic structure in non-polar solvents, with spectral broadening observed in polar media due to enhanced solvent-fluorophore interactions [9]. The absorption coefficient values exceed 80,000 M⁻¹cm⁻¹, placing this compound among the most strongly absorbing fluorescent lipid probes available [10] [6].

Quantum Yield and Molar Extinction Coefficient Analysis

The fluorescence quantum yield of BODIPY 558/568 C12 demonstrates exceptional efficiency, particularly in lipid environments where values approaching 0.9 have been reported [10] [6]. This high quantum yield represents a significant advantage over alternative fluorescent fatty acid probes such as NBD derivatives, which typically exhibit quantum yields of approximately 0.3 in similar environments [6]. The superior quantum yield of BODIPY 558/568 C12 enables effective fluorescence detection at lower concentrations, reducing potential perturbations to cellular lipid metabolism [10].

Molar extinction coefficient measurements for BODIPY 558/568 C12 consistently exceed 80,000 M⁻¹cm⁻¹, characteristic of the strong electronic transitions in BODIPY chromophores [10] [6]. The combination of high extinction coefficient and quantum yield results in exceptional brightness, making this compound particularly suitable for single-molecule fluorescence applications and live cell imaging with minimal background interference [4] [6].

The relationship between quantum yield and environmental conditions reveals that BODIPY 558/568 C12 maintains efficient fluorescence across diverse media [11] [12]. Unlike many fluorescent probes that exhibit significant quantum yield variations with solvent polarity, BODIPY 558/568 C12 demonstrates remarkable consistency, with quantum yield values remaining above 0.8 in both aqueous and lipid environments [12] [13].

Solvent Polarity and pH Insensitivity Mechanisms

The environmental independence of BODIPY 558/568 C12 represents one of its most significant advantages in biological applications [4] [3] [14] [12] [13]. The compound exhibits minimal fluorescence changes across a wide range of solvent polarities, from non-polar hydrocarbons to highly polar aqueous media [11] [12] [15]. This insensitivity stems from the rigid BODIPY core structure, which minimizes conformational changes that typically lead to non-radiative decay pathways [12] [13].

pH independence studies demonstrate that BODIPY 558/568 C12 maintains stable fluorescence properties across the physiological pH range of 6.0 to 8.0 [4] [12] [16]. The neutral charge state of the compound and the stable boron-fluorine bonds contribute to this pH insensitivity, preventing protonation-deprotonation equilibria that could affect fluorescence intensity [12] [16]. This characteristic is particularly advantageous for applications in cellular compartments with varying pH conditions, such as lysosomes or the mitochondrial matrix [4] [12].

The molecular basis for environmental insensitivity involves the electron-rich BODIPY core, which resists external perturbations through its delocalized π-electron system [15] [13]. The boron-fluorine bonds provide additional stability against environmental changes, maintaining the rigid planar structure essential for efficient fluorescence [12] [13]. Comparative studies with other fluorescent lipid probes demonstrate that BODIPY 558/568 C12 exhibits superior environmental stability compared to NBD, pyrene, and coumarin derivatives [12] [6].

Photostability Under Prolonged Illumination

Photostability analysis reveals that BODIPY 558/568 C12 exhibits exceptional resistance to photobleaching under continuous illumination conditions [17] [16] [18]. Extended exposure to UV-visible radiation results in minimal fluorescence degradation, with the compound maintaining greater than 90% of its initial intensity after prolonged imaging sessions [16] [18]. This photostability significantly exceeds that of conventional fluorescent lipid probes such as NBD derivatives, which typically show rapid photobleaching under similar conditions [18].

The photodegradation mechanism of BODIPY 558/568 C12 involves sequential processes beginning with the gradual weakening of the most intense absorption band under extreme illumination conditions [17] [18]. Initial degradation products retain the core BODIPY structure with minor modifications, while extended exposure eventually leads to BF₂ ring cleavage and complete fluorescence loss [18]. However, these degradation processes occur only under illumination intensities far exceeding those encountered in typical fluorescence microscopy applications [17] [18].

Comparative photostability studies demonstrate that BODIPY 558/568 C12 maintains superior performance under various illumination conditions, including confocal laser scanning microscopy, two-photon excitation, and continuous wide-field illumination [4] [12] [16]. The compound exhibits minimal photobleaching during typical live cell imaging protocols, enabling extended observation periods without significant signal loss [12] [16]. This photostability is attributed to the stable aromatic system and the absence of easily oxidizable functional groups that contribute to photobleaching in alternative fluorescent probes [17] [18].

Purity

Exact Mass

Appearance

Storage

Dates

2. Rambold, A.S., Cohen, S., and Lippincott-Schwartz, J. Fatty acid trafficking in starved cells: Regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion dynamics. Dev. Cell. 32(6), 678-692 (2015).